1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a propoxy group and a carboxylic acid group, along with a tert-butyl ester protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group, followed by the introduction of the propoxy group through nucleophilic substitution. The carboxylic acid group is then introduced via oxidation or hydrolysis reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to a lactam or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the propoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride
Major Products
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Methylpropan-2-yl)oxycarbonyl]azepane-3-carboxylic acid
- Tert-butyl (2-methylpropan-2-yl)oxycarbonyl carbonate
- (2S)-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-10-19-14(11(16)17)6-8-15(9-7-14)12(18)20-13(2,3)4/h5-10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVADIMXWDTUKCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138084-77-0 |
Source
|
Record name | 1-[(tert-butoxy)carbonyl]-4-propoxypiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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